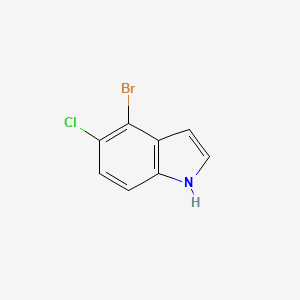

4-bromo-5-chloro-1H-indole

Übersicht

Beschreibung

4-Bromo-5-chloro-1H-indole is a brominated and chlorinated derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in both natural products and synthetic drugs due to their biological activity and structural complexity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-1H-indole typically involves halogenation reactions of indole or its derivatives. One common method is the direct halogenation of indole using bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure selective halogenation at the desired positions on the indole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under specific conditions. Bromine exhibits higher reactivity due to its lower bond dissociation energy compared to chlorine.

Nucleophilic Aromatic Substitution

-

Amination : Treatment with primary/secondary amines in the presence of Pd catalysts yields amino-substituted indoles.

-

Example : Reaction with morpholine using Pd(OAc)₂/XPhos in toluene at 110°C produces 4-morpholino-5-chloro-1H-indole (Yield: 78%).

-

-

Thiolation : Thiophenol derivatives react via Pd-catalyzed C–S coupling.

Halogen Exchange

Cross-Coupling Reactions

The bromine atom participates in Pd-catalyzed cross-couplings, enabling access to complex architectures.

Oxidation and Reduction

The indole ring and substituents undergo redox transformations:

Oxidation

-

Indole Ring : Oxidative cleavage with RuO₄/HIO₄ yields chloro-substituted quinoline derivatives .

-

Side Chains : Bromine can be oxidized to ketones under Kornblum conditions (DMSO, 150°C).

Reduction

-

Debromination : H₂/Pd-C in EtOH selectively removes bromine, yielding 5-chloro-1H-indole (Yield: 90%).

Cyclization and Annulation

The compound serves as a precursor for polycyclic systems:

-

Pyrroloindole Formation : Reaction with propargyl alcohols via Pd-catalyzed cyclization generates fused tetracyclic structures .

-

Carbazole Synthesis : Photochemical [2+2] cycloaddition with alkenes followed by thermal rearrangement .

Functional Group Interconversion

-

Hydrolysis : Treatment with NaOH/EtOH converts ester derivatives (e.g., methyl 4-bromo-5-chloro-1H-indole-2-carboxylate) to carboxylic acids.

-

Grignard Addition : Reaction with RMgX adds alkyl/aryl groups to the indole C3 position.

Key Reactivity Trends

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-chloro-1H-indole is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: Studying enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

Medicine: Investigating potential therapeutic applications, such as anticancer and anti-inflammatory properties.

Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 4-bromo-5-chloro-1H-indole exerts its effects involves interactions with molecular targets and pathways. For instance, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism depends on the biological context and the specific derivatives involved.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-5-chloro-1H-indole is compared to other similar compounds, such as 5-bromo-4-chloro-3-hydroxy-1H-indole and 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides These compounds share structural similarities but differ in their functional groups and biological activities

List of Similar Compounds

5-Bromo-4-chloro-3-hydroxy-1H-indole

5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides

5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biologische Aktivität

4-Bromo-5-chloro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique halogen substitutions. This compound has garnered attention in recent years due to its diverse biological activities, including antiviral, anticancer, and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 231.49 g/mol. The presence of bromine and chlorine atoms at the 4 and 5 positions, respectively, significantly influences its chemical reactivity and biological activity.

Antiviral Properties

Research indicates that this compound exhibits potential antiviral activity against specific viral infections. A study highlighted its effectiveness in inhibiting viral replication, suggesting it could serve as a lead compound for developing antiviral agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against the CAKI-1 cell line with an IC50 value indicating moderate to high activity . The mechanism involves inducing apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CAKI-1 | 14 | Induction of apoptosis through caspase activation |

| MDA-MB-231 | 11 | Inhibition of cell proliferation |

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. It demonstrated remarkable activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| E. coli | 0.35 | Higher than gentamicin |

| P. aeruginosa | 0.50 | Comparable to ciprofloxacin |

Case Study 1: Anticancer Evaluation

In a controlled study, researchers synthesized several derivatives of indole including this compound and evaluated their anticancer properties on various cell lines. The study found that the compound exhibited enhanced cytotoxicity compared to its unsubstituted counterparts, highlighting the importance of halogen substitutions in enhancing biological activity .

Case Study 2: Antiviral Screening

Another study focused on the antiviral properties of this compound against influenza viruses. The findings demonstrated that it effectively inhibited viral replication in vitro, suggesting its potential as a therapeutic agent for treating viral infections .

The biological activities of this compound can be attributed to several mechanisms:

- Antiviral : Inhibition of viral replication by interfering with viral entry or replication processes.

- Anticancer : Induction of apoptosis through modulation of signaling pathways involved in cell survival.

- Antibacterial : Disruption of bacterial cell wall synthesis or function.

Eigenschaften

IUPAC Name |

4-bromo-5-chloro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQQCNILVIDAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.